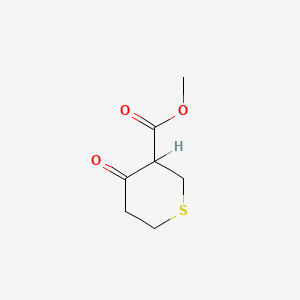

Methyl 4-oxothiane-3-carboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxothiane-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of thioacetic acid with methyl acrylate in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts such as palladium or platinum to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxothiane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various esters and ethers.

Scientific Research Applications

Synthetic Applications

Methyl 4-oxothiane-3-carboxylate serves as a valuable building block in organic synthesis. It has been utilized as a synthetic equivalent for α-acrylate and α-crotonate anions, enabling the formation of α-substituted acrylates and crotonates through base-promoted fragmentation reactions. This method has demonstrated good yields, making it a useful strategy in the synthesis of complex molecules, including natural products like integerrinecic acid .

Table 1: Synthetic Routes Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Base-promoted Fragmentation | α-Substituted Acrylates | High | |

| Base-promoted Fragmentation | α-Substituted Crotonates | High |

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its application in developing new anticancer therapies.

Case Study: Anticancer Activity

A study focused on the structure-activity relationship of thiopyran derivatives revealed that modifications to the this compound structure could enhance its potency against cancer cells. Compounds derived from this compound demonstrated significant inhibition of cell proliferation in models such as HT29 (colon cancer) and FEK4 (breast cancer) .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium abscessus | 6.25 - 12.5 | |

| Anticancer | HT29 (Colon Cancer) | Varies | |

| Anticancer | FEK4 (Breast Cancer) | Varies |

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is explored for its potential use in materials science. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a precursor for functional materials.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer formulations can enhance mechanical properties and thermal stability. This makes it a candidate for developing advanced materials with specific functional attributes .

Mechanism of Action

The mechanism of action of methyl 4-oxothiane-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-methyl-4-oxothiolane-3-carboxylate

- Methyl 4-oxotetrahydrothiopyran-3-carboxylate

- Methyl 4-oxothiolane-3-carboxylate

Uniqueness

Methyl 4-oxothiane-3-carboxylate is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and has shown promising results in biological assays .

Biological Activity

Methyl 4-oxothiane-3-carboxylate, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a thiane derivative that has been studied for its potential pharmacological properties. The compound's structure includes a five-membered thiolactone ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiolactones with carboxylic acids or their derivatives. This process can be optimized through various methods such as microwave-assisted synthesis or traditional reflux techniques to enhance yield and purity.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance .

3.2 Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have reported its cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 µg/mL |

| HepG2 | 45 µg/mL |

Mechanistically, the compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors within microbial and human cells. The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways critical for cell survival.

4.1 Enzyme Inhibition

Inhibition studies have demonstrated that this compound can inhibit enzymes such as:

- DNA gyrase : Important for bacterial DNA replication.

- Topoisomerase II : A target in cancer therapy.

These interactions highlight the compound's dual potential as both an antimicrobial and anticancer agent .

5. Case Studies

Several case studies have illustrated the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy : A study involving isolated strains of Staphylococcus aureus showed that treatment with this compound resulted in significant reductions in bacterial load, supporting its use as a potential therapeutic agent.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound effectively reduced cell viability in HepG2 cells by inducing apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 4-oxothiane-3-carboxylate and its derivatives?

- Methodology : Cyclization reactions using acidic catalysts (e.g., BF₃·Et₂O) are typical for synthesizing similar heterocyclic carboxylates. Purification via column chromatography and recrystallization ensures high purity. Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry and functional groups .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side products. Monitor reaction progress via TLC.

Q. How is the molecular conformation of this compound analyzed in crystallographic studies?

- Methodology : X-ray diffraction (XRD) with software like SHELX for structure solution and refinement . Ring puckering parameters (amplitude q, phase angle φ) quantify nonplanar conformations using Cremer-Pople coordinates . Mercury CSD visualizes intermolecular interactions and packing motifs .

- Validation : Check for data consistency using R-factors and ADDSYM in SHELXL to detect missed symmetry .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- NMR : 2D experiments (COSY, HSQC) resolve overlapping signals in complex heterocycles.

- HPLC : Quantify purity (>95%) under reverse-phase conditions with UV detection .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. XRD)?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Compare with experimental data to validate conformers .

- Mercury CSD’s Materials Module : Compare packing motifs with structurally similar compounds to identify outliers .

Q. What strategies are effective for refining crystallographic data with high thermal motion or disorder?

- Methodology :

- SHELXL : Apply restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. Use TWINABS for twinned crystals .

- Validation : Check ADPs using ORTEP-3 and validate hydrogen bonding with Mogul bond-length databases .

Q. How can researchers optimize reaction conditions to enhance yield of this compound derivatives?

- Methodology :

- DoE (Design of Experiments) : Vary catalysts, solvents, and temperatures systematically. Use GC-MS to track intermediate formation.

- Kinetic Analysis : Monitor activation energy via Eyring plots to identify rate-limiting steps .

Q. What advanced techniques validate the compound’s potential bioactivity in pharmacological studies?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations .

- In Vitro Assays : Use cell-based models (e.g., IC₅₀ determination) with HPLC-MS to quantify metabolite stability .

Properties

IUPAC Name |

methyl 4-oxothiane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUXKFHPGMEIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438848 | |

| Record name | Methyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-61-6 | |

| Record name | Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxotetrahydrothiopyran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.